molecular formula C11H17ClFN5 B12227107 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12227107
M. Wt: 273.74 g/mol
InChI Key: UTPWVADMOJERDI-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methanamine group

Preparation Methods

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives with fluoroethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-16-8-10(6-14-16)4-13-5-11-7-15-17(9-11)3-2-12;/h6-9,13H,2-5H2,1H3;1H

InChI Key

UTPWVADMOJERDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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